molecular formula C8H17NO3 B15077230 3-(Dimethylamino)propyl ethyl carbonate CAS No. 92671-74-4

3-(Dimethylamino)propyl ethyl carbonate

Cat. No.: B15077230
CAS No.: 92671-74-4
M. Wt: 175.23 g/mol
InChI Key: RBXXRUOLMPHZJB-UHFFFAOYSA-N
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Description

3-(Dimethylamino)propyl ethyl carbonate is an organic compound with the molecular formula C8H17NO3. It is a versatile reagent used in various chemical reactions, particularly in the synthesis of peptides and other organic compounds. This compound is known for its ability to activate carboxyl groups, making it a valuable tool in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(Dimethylamino)propyl ethyl carbonate typically involves the reaction of N,N-dimethyl-1,3-propanediamine with ethyl chloroformate. The reaction is carried out in an organic solvent, such as methylene dichloride, in the presence of a base like triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ethylamine and subsequent oxidation .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature and pH, to ensure maximum conversion and minimal by-product formation. The final product is typically purified by crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)propyl ethyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)propyl ethyl carbonate involves the activation of carboxyl groups to form reactive intermediates. These intermediates can then react with nucleophiles, such as amines, to form stable amide bonds. The process typically involves the formation of an O-acylisourea intermediate, which undergoes nucleophilic substitution to form the final product .

Comparison with Similar Compounds

3-(Dimethylamino)propyl ethyl carbonate is often compared to other carbodiimides, such as 1,3-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). While all these compounds are used as coupling agents, this compound offers several advantages:

Similar Compounds

Properties

CAS No.

92671-74-4

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

3-(dimethylamino)propyl ethyl carbonate

InChI

InChI=1S/C8H17NO3/c1-4-11-8(10)12-7-5-6-9(2)3/h4-7H2,1-3H3

InChI Key

RBXXRUOLMPHZJB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OCCCN(C)C

Origin of Product

United States

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